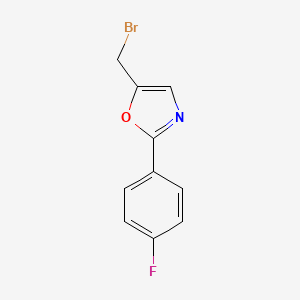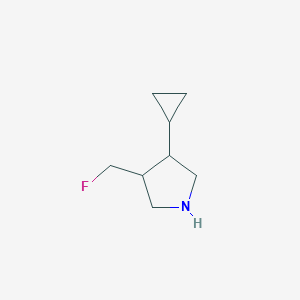
3-Cyclopropyl-4-(fluorométhyl)pyrrolidine
Vue d'ensemble
Description
“3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclopropyl group and a fluoromethyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of cycloaddition reactions . A method for the formal cycloaddition of cyclopropyl ketones with hydrazones has been developed, which utilizes photoredox catalysis to enable the synthesis of a range of structurally diverse pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine rings can be formed from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Industrie agrochimique
L'introduction d'atomes de fluor dans les composés organiques a considérablement fait progresser l'industrie agrochimique. Des composés tels que la 3-Cyclopropyl-4-(fluorométhyl)pyrrolidine peuvent être utilisés pour développer de nouveaux pesticides en raison des propriétés physicochimiques uniques conférées par l'atome de fluor. Ces propriétés se traduisent souvent par une activité biologique, une stabilité et une biodisponibilité accrues des produits agrochimiques .
Développement de médicaments pharmaceutiques
En pharmacie, le cycle pyrrolidine, structure fondamentale de la this compound, est largement utilisé pour créer des composés destinés à traiter les maladies humaines. Sa nature saturée permet une exploration efficace de l'espace pharmacophore et contribue à la stéréochimie de la molécule, ce qui peut conduire à des médicaments ayant de nouveaux mécanismes d'action .
Médecine vétérinaire
De manière similaire à ses applications dans les produits pharmaceutiques humains, les dérivés de ce composé peuvent également trouver une application en médecine vétérinaire. Le groupe trifluorométhyle, souvent présent dans ces dérivés, a été associé à plusieurs produits vétérinaires approuvés, ce qui indique le potentiel de développement de nouveaux traitements pour la santé animale .
Recherche en chimie médicinale
La stéréogénicité du cycle pyrrolidine en fait un échafaudage précieux en chimie médicinale. Les chercheurs peuvent utiliser ce composé pour étudier les effets de différents stéréoisomères sur l'activité biologique, ce qui est crucial pour le développement de médicaments énantiosélectifs .
Safety and Hazards
Mécanisme D'action
Target of Action
The compound “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” could potentially interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Without specific information on the targets of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine”, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they could influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of “3-Cyclopropyl-4-(fluoromethyl)pyrrolidine” would depend on its specific targets and mode of action. Given the diverse biological activities of pyrrolidine derivatives , this compound could potentially have a wide range of effects.
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. These temporal effects are important for determining the compound’s suitability for various applications .
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining safe and effective usage of the compound .
Metabolic Pathways
3-Cyclopropyl-4-(fluoromethyl)pyrrolidine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-4-(fluoromethyl)pyrrolidine affects its activity and function
Propriétés
IUPAC Name |
3-cyclopropyl-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDDBKHCLEEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

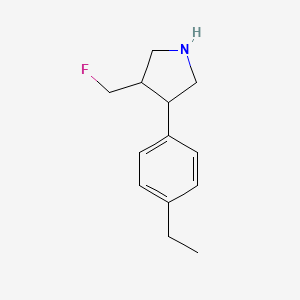
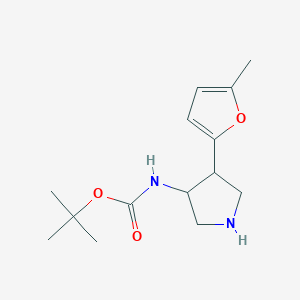
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
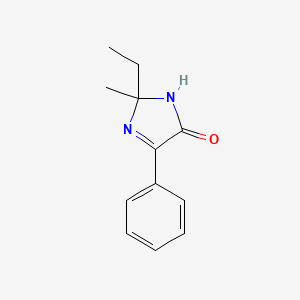
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)

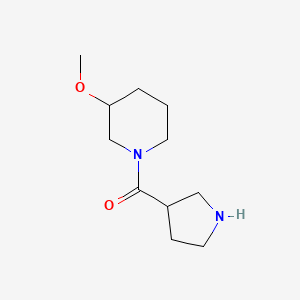

![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)

